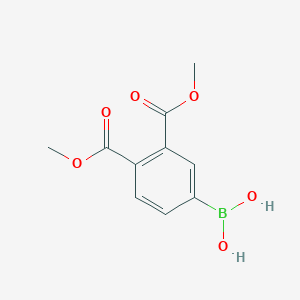

(3,4-Bis(methoxycarbonyl)phenyl)boronsäure

Übersicht

Beschreibung

(3,4-Bis(methoxycarbonyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C10H11BO6 and its molecular weight is 238 g/mol. The purity is usually 95%.

BenchChem offers high-quality (3,4-Bis(methoxycarbonyl)phenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,4-Bis(methoxycarbonyl)phenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Suzuki-Miyaura-Kreuzkupplungsreaktionen

(3,4-Bis(methoxycarbonyl)phenyl)boronsäure: ist ein wertvolles Reagenz in Suzuki-Miyaura-Kreuzkupplungsreaktionen, die für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen in der organischen Synthese von entscheidender Bedeutung sind. Diese Reaktion wird häufig zur Synthese verschiedener Biarylverbindungen verwendet, die wichtige Strukturen in Pharmazeutika, Agrochemikalien und organischen Materialien sind .

Protodeboronierung

Diese Verbindung kann eine Protodeboronierung durchlaufen, einen Prozess, bei dem die Bor-Einheit entfernt wird. Dies ist besonders nützlich bei der Synthese komplexer Moleküle, bei denen die Boronsäure als temporäre Gruppe dient, die in einem späteren Stadium entfernt werden soll, z. B. bei der formalen Totalsynthese von δ-®-Conicein und Indolizidin 209B .

Arzneimittelentwicklung und -verabreichung

Boronsäuren und ihre Ester, einschließlich This compound, werden für neue Arzneimittelentwicklungen und Arzneimittelverabreichungssysteme in Betracht gezogen. Sie werden insbesondere als Borträger betrachtet, die für die Neutroneneinfangtherapie geeignet sind, eine vielversprechende Behandlung für Krebs .

Hydrolysestudien

Die Anfälligkeit von Phenylboronsäure-Pinacolestern für Hydrolyse bei physiologischem pH-Wert ist ein Forschungsgebiet. Die Hydrolyserate wird von den Substituenten am aromatischen Ring beeinflusst, und diese Verbindung kann als Modell dienen, um diese Reaktionen besser zu verstehen, was für pharmakologische Anwendungen entscheidend ist .

Homologisierungsreaktionen

Homologisierungsreaktionen umfassen die Verlängerung der Kohlenstoffkette eines Moleküls. This compound kann in Homologisierungssequenzen verwendet werden, bei denen die Bor-Einheit im Produkt verbleibt und zur Entwicklung neuer Moleküle mit erweiterten Kohlenstoffgerüsten beiträgt .

Radikal-polare Crossover-Reaktionen

Diese Verbindung kann an Radikal-polaren Crossover-Reaktionen teilnehmen, einer synthetischen Strategie, die Radikal- und polare Mechanismen kombiniert, um komplexe Moleküle zu erzeugen. Diese Reaktionen sind wertvoll für die Bildung von Kohlenstoff-Heteroatom-Bindungen, die in vielen bioaktiven Verbindungen weit verbreitet sind .

Wirkmechanismus

Target of Action

The primary target of (3,4-Bis(methoxycarbonyl)phenyl)boronic acid is the transition metal catalyst used in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .

Mode of Action

The (3,4-Bis(methoxycarbonyl)phenyl)boronic acid interacts with its target through a process known as transmetalation . In this process, the boronic acid transfers a formally nucleophilic organic group from boron to palladium . This results in the formation of a new palladium-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, in which (3,4-Bis(methoxycarbonyl)phenyl)boronic acid plays a crucial role, is a key biochemical pathway . This reaction allows for the formation of carbon-carbon bonds, which are fundamental in organic synthesis . The downstream effects include the synthesis of various organic compounds, including biaryls .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared , suggesting it may have favorable bioavailability.

Result of Action

The result of the action of (3,4-Bis(methoxycarbonyl)phenyl)boronic acid is the formation of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This leads to the synthesis of a wide range of organic compounds, contributing to various chemical reactions and processes .

Action Environment

The action of (3,4-Bis(methoxycarbonyl)phenyl)boronic acid is influenced by several environmental factors. The Suzuki-Miyaura cross-coupling reaction, for instance, is known for its mild and functional group tolerant reaction conditions . Therefore, the efficacy and stability of (3,4-Bis(methoxycarbonyl)phenyl)boronic acid can be influenced by factors such as temperature, pH, and the presence of other chemical groups .

Eigenschaften

IUPAC Name |

[3,4-bis(methoxycarbonyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BO6/c1-16-9(12)7-4-3-6(11(14)15)5-8(7)10(13)17-2/h3-5,14-15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLHNUZKSZARZLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)OC)C(=O)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674748 | |

| Record name | [3,4-Bis(methoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072951-51-9 | |

| Record name | [3,4-Bis(methoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Bis(methoxycarbonyl)phenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromo-N-{4-[(diethylamino)sulfonyl]-phenyl}acetamide](/img/structure/B1451215.png)

![2-Bromo-N-{4-[(dipropylamino)sulfonyl]-phenyl}acetamide](/img/structure/B1451217.png)

![2-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionic acid dihydrochloride](/img/structure/B1451225.png)

![N-[3-(Allyloxy)phenyl]-2-bromoacetamide](/img/structure/B1451230.png)